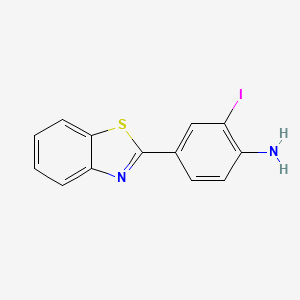
Benzenamine, 4-(2-benzothiazolyl)-2-iodo-
Cat. No. B3048247
Key on ui cas rn:
162374-60-9
M. Wt: 352.2 g/mol
InChI Key: UZZOZUQVHHJNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06034246
Procedure details


To a solution in acetic acid (35 ml) of 2-(4'-aminophenyl) benzothiazole (2.98 g, 0.0132 mol) prepared as above was added dropwise a solution of iodine monochloride (2.78 g, 0.0171 mol) in acetic acid (35 ml) over 10 minutes at room temperature, followed by stirring for 11/2 hours. After evaporation of the solvent, 60 ml dichloromethane was added to the residue and the resulting suspension was neutralised with sodium hydrogen carbonate. Then 300 ml of water was added. The organic layer was washed with 10% sodium hydrogen carbonate solution (150 ml), water (100 ml×2) and dried (mgSO4). The solvent was removed under reduced pressure, absorbed onto silica gel, and placed on top of a column of silica gel. Flash elution using ethyl acetate-hexane (2:5) yielded brown crystals (3.32 g, 69.6%), m.p. 143-144° C.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[I:17]Cl>C(O)(=O)C>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:6][C:7]=1[I:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.78 g
|
|
Type
|
reactant
|
|
Smiles
|
ICl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
2.98 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 11/2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent, 60 ml dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 300 ml of water was added
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 10% sodium hydrogen carbonate solution (150 ml), water (100 ml×2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (mgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
absorbed onto silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Flash elution
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=C1)C=1SC2=C(N1)C=CC=C2)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.32 g | |
| YIELD: PERCENTYIELD | 69.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

